molecular formula C9H5F3N2O3S B6142542 {[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid CAS No. 852388-81-9

{[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid

Cat. No.: B6142542
CAS No.: 852388-81-9
M. Wt: 278.21 g/mol
InChI Key: BCKNFHHFPMZJJF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

{[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of {[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and cyano groups contribute to its reactivity and ability to form stable complexes with proteins and enzymes . These interactions can modulate the activity of target proteins, leading to various biological effects .

Properties

IUPAC Name

2-[[3-cyano-6-oxo-4-(trifluoromethyl)-1H-pyridin-2-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O3S/c10-9(11,12)5-1-6(15)14-8(4(5)2-13)18-3-7(16)17/h1H,3H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKNFHHFPMZJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(NC1=O)SCC(=O)O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137727
Record name 2-[[3-Cyano-1,6-dihydro-6-oxo-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852388-81-9
Record name 2-[[3-Cyano-1,6-dihydro-6-oxo-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852388-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-Cyano-1,6-dihydro-6-oxo-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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